Thermal Expansion: Vitreous Silica vs. Crystalline Silica
Vitreous (fused) silica exhibits an extremely low coefficient of thermal expansion (CTE) that is isotropic, in stark contrast to the higher and anisotropic CTE of crystalline silica. This property is paramount for applications subject to rapid temperature changes.
| Evidence Dimension | Coefficient of Thermal Expansion (CTE) |
|---|---|
| Target Compound Data | 0.6 × 10⁻⁶ K⁻¹ (isotropic) |
| Comparator Or Baseline | Crystalline silica: α11: 13.71 × 10⁻⁶ K⁻¹, α33: 7.48 × 10⁻⁶ K⁻¹ (anisotropic) |
| Quantified Difference | Vitreous silica's CTE is ~12-23 times lower than the primary axes of crystalline silica. |
| Conditions | Measured over the range 20 to 1000°C for vitreous silica; specific values for single-crystal substrate. |
Why This Matters
The exceptionally low and isotropic CTE of vitreous silica confers unparalleled thermal shock resistance, preventing catastrophic fracture during rapid heating or cooling, a critical requirement for furnace windows, crucibles, and semiconductor processing components.
